

1-Acetamidoadamantane: Structural Architecture & Synthesis Guide

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Compound of Interest

Compound Name: 1-Acetamidoadamantane

CAS No.: 880-52-4

Cat. No.: B021340

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Executive Summary

- Compound: **1-Acetamidoadamantane** (N-(1-adamantyl)acetamide)[1][2]
- CAS Registry: 880-52-4[1][2][3][4]
- Molecular Formula:
[1][3][4]
- Molecular Weight: 193.29 g/mol [1][3][4]
- Core Significance: This molecule represents the N-acetylated derivative of the antiviral drug Amantadine.[5] In medicinal chemistry, it serves two critical roles:
 - Metabolic Marker: It is the primary metabolite of amantadine in humans, formed via the spermidine/spermine
-acetyltransferase 1 (SSAT-1) pathway, distinguishing it from typical hepatic CYP450 metabolites.
 - Synthetic Scaffold: Its lipophilic adamantane cage combined with the polar amide linker makes it a vital building block for NMDA receptor antagonists and viral M2 channel blockers.[6]

Chemical Structure & Crystallography

The Adamantane Cage

The core structure is a tricyclo[3.3.1.1

]decane cage. Unlike flexible aliphatic chains, this cage is rigidly locked in a chair conformation, providing exceptional lipophilicity and metabolic stability.[6] The acetamido group (

) is attached at the bridgehead (C1) position.

Crystal Lattice Data

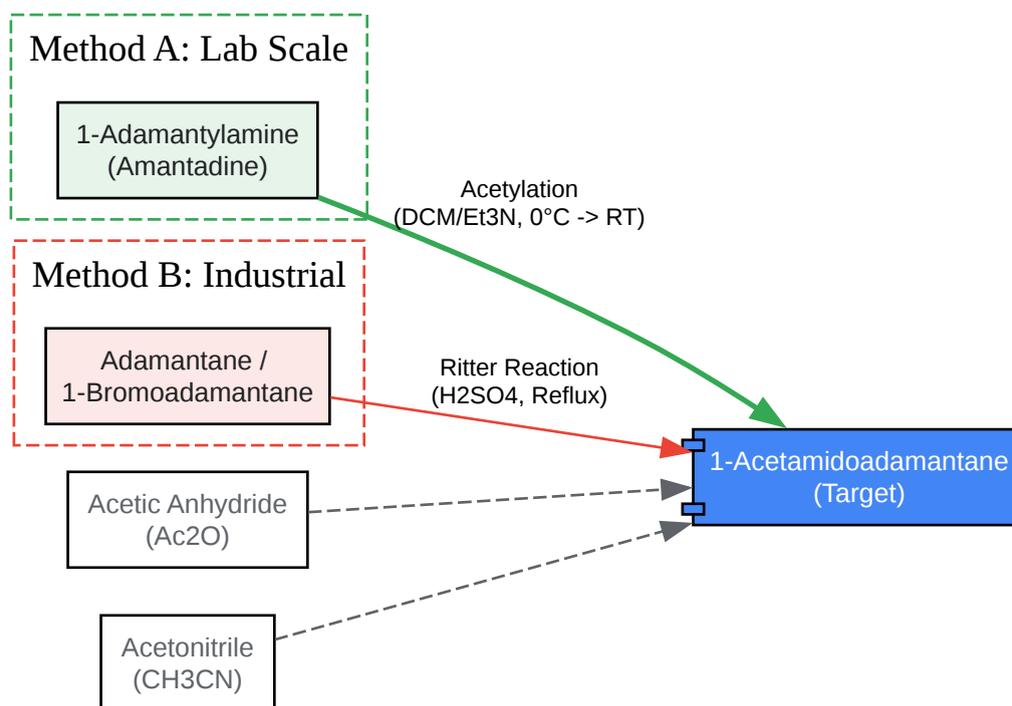
X-ray diffraction analysis reveals that **1-Acetamidoadamantane** crystallizes in a monoclinic system.[6] The packing is stabilized by intermolecular hydrogen bonds between the amide N-H and the carbonyl oxygen of adjacent molecules, forming infinite chains.

Parameter	Value
Crystal System	Monoclinic
Space Group	(No. 15)
Lattice Parameter a	~24.312 Å
Lattice Parameter b	~9.464 Å
Lattice Parameter c	~9.454 Å
Unit Cell Angle ()	~90.06°
Z (Molecules/Cell)	8

Experimental Synthesis Protocols

Two primary routes exist for synthesizing **1-Acetamidoadamantane**. [6][7] Protocol A is recommended for laboratory-scale high-purity synthesis starting from amantadine. [6] Protocol B is the industrial route utilizing raw adamantane precursors. [6]

Visualization: Synthesis Pathways



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Figure 1: Dual synthetic pathways. Method A (Green) is preferred for research purity; Method B (Red) is utilized for bulk manufacturing.

Protocol A: Direct Acetylation (High Purity)

Use this method for analytical standard preparation.

Reagents:

- 1-Adamantylamine (1.0 eq)
- Acetic Anhydride (1.2 eq)[3]
- Triethylamine (Et₃N) (1.5 eq)
- Dichloromethane (DCM) (Solvent, anhydrous)

Step-by-Step Workflow:

- Solvation: Dissolve 1-adamantylamine in anhydrous DCM under an inert atmosphere (). Why: Moisture competes with the amine for the anhydride, reducing yield.
- Base Addition: Add Et₃N and cool the solution to 0°C. Why: The reaction is exothermic; cooling prevents side reactions and controls the rate.
- Acetylation: Dropwise add Acetic Anhydride over 15 minutes.
- Reaction: Allow to warm to Room Temperature (RT) and stir for 4 hours. Monitor via TLC (Mobile phase: 5% MeOH in DCM).
- Quench & Workup: Wash with 1M HCl (to remove unreacted amine/pyridine) followed by saturated (to neutralize acid).
- Purification: Recrystallize from cyclohexane or hexane/ethyl acetate.
- Yield: Expect >90% as white crystalline needles.

Protocol B: Ritter Reaction (Industrial)

Use this method if starting from 1-bromoadamantane.

Reagents:

- 1-Bromoadamantane^{[7][8]}
- Acetonitrile (Solvent & Reactant)^[9]
- Sulfuric Acid (, conc.)^[6]

Workflow:

- Dissolve 1-bromoadamantane in excess acetonitrile.^[6]
- Slowly add

while maintaining temperature $<50^{\circ}\text{C}$. Why: Generates the stable adamantyl carbocation which is then trapped by the nitrile lone pair.[6]

- Heat to reflux for 2-3 hours.
- Pour onto crushed ice (Hydrolysis of the nitrilium intermediate to the amide).[6]
- Filter the precipitate.[6]

Structural Validation (Spectroscopy)

To validate the structure, you must confirm the integrity of the adamantane cage and the presence of the acetyl group.

Nuclear Magnetic Resonance (NMR)

The high symmetry of the adamantane cage simplifies the spectrum.[6][10]

Table 1:

H NMR Data (

, 300 MHz)

Position	Shift (ppm)	Multiplicity	Integration	Assignment Logic
NH	5.20 - 5.60	Broad Singlet	1H	Amide proton (exchangeable).
-CH	2.05 - 2.10	Broad Singlet	3H	Methine protons on the cage, closest to the substituent.
-CH	1.95 - 2.05	Doublet/Multiplet	6H	Methylene protons adjacent to the bridgehead C1.
Acetyl-CH	1.90 - 1.95	Singlet	3H	Distinct sharp singlet of the acetyl group.
-CH	1.60 - 1.70	Multiplet	6H	Distal methylene protons (furthest from amide).

Table 2:

C NMR Data (
, 75 MHz)

Carbon Type	Shift (ppm)	Assignment
C=O	169.2	Amide Carbonyl
C-1 (Quaternary)	51.8	Bridgehead Carbon attached to N
C-2 (-CH)	41.6	Methylene carbons adjacent to C1
C-4 (-CH)	36.3	Distal methylene carbons
C-3 (-CH)	29.4	Methine carbons
Acetyl-CH	24.6	Methyl carbon of the acetyl group

Infrared Spectroscopy (FT-IR)

- Amide I Band: 1645–1650 cm

(Strong C=O stretch).

- Amide II Band: ~1550 cm

(N-H bending).

- N-H Stretch: 3280–3300 cm

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- C-H Stretch: 2850–2920 cm

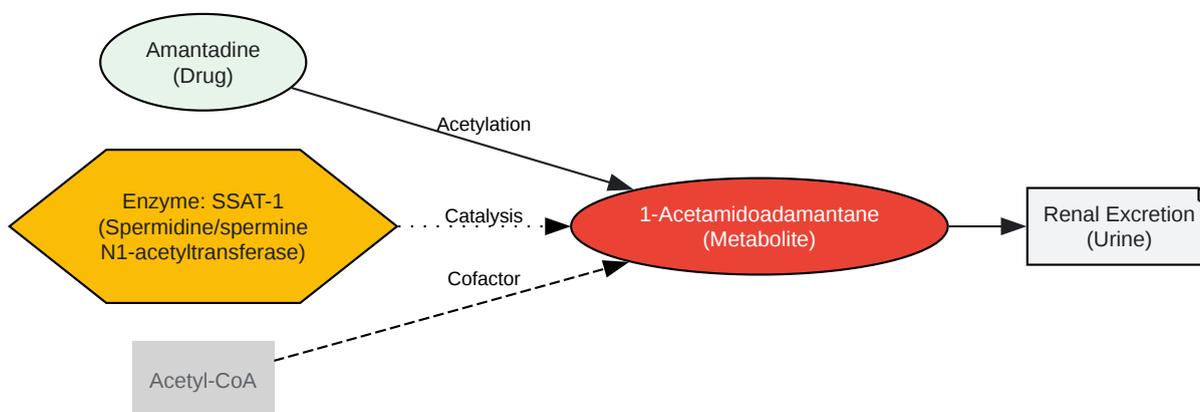
(Characteristic adamantane cage vibrations).

Biological Context: Metabolism

Unlike many drugs metabolized by hepatic CYP450 enzymes, amantadine undergoes acetylation via Spermidine/spermine

-acetyltransferase 1 (SSAT-1). This makes **1-Acetamidoadamantane** a specific biomarker for SSAT-1 activity, which is often upregulated in certain cancer types.

Visualization: Metabolic Pathway



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Figure 2: Metabolic conversion of Amantadine to **1-Acetamidoadamantane** via SSAT-1.

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